Cas no 27148-07-8 (2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisothiazol-3(2H)-one, 2-propyl-, 1,1-dioxide
- 1,1-dioxo-2-propyl-1,2-benzothiazol-3-one
- 2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- N-Propylsaccharin
- 2-Propyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide #
- CHEMBL4072571
- AKOS001296388
- Z53837736
- ZQAJMKNVQVOICB-UHFFFAOYSA-N
- DTXSID00345822
- BDBM50242147
- 1,2-Benzisothiazolin-3-one, 2-propyl-, 1,1-dioxide
- EN300-26866910
- SCHEMBL698407
- STL293365
- 2-propyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide
- 27148-07-8
-
- MDL: MFCD01234993
- インチ: InChI=1S/C10H11NO3S/c1-2-7-11-10(12)8-5-3-4-6-9(8)15(11,13)14/h3-6H,2,7H2,1H3
- InChIKey: ZQAJMKNVQVOICB-UHFFFAOYSA-N
- ほほえんだ: CCCN1C(=O)C2=CC=CC=C2S1(=O)=O
計算された属性
- せいみつぶんしりょう: 225.04603
- どういたいしつりょう: 225.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- PSA: 54.45
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26866910-0.05g |
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione |
27148-07-8 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-propyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trioneに関する追加情報
2-Propyl-2,3-Dihydro-1λ6,2-Benzothiazole-1,1,3-Trione (CAS No. 27148-07-8): An Overview of Its Structure, Properties, and Applications
2-Propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione (CAS No. 27148-07-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential applications in drug development. The structure of 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione features a benzothiazole ring system with a propyl substituent and a trione moiety, contributing to its unique chemical properties and biological activities.
The molecular formula of 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione is C13H14N2O3S. The compound's molecular weight is 270.32 g/mol. The presence of the benzothiazole ring and the trione functional group imparts several important characteristics to this molecule. The benzothiazole ring is known for its electron-withdrawing properties and its ability to form stable complexes with various metal ions. The trione moiety, on the other hand, contributes to the compound's reactivity and potential for forming hydrogen bonds.
In recent years, 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione has been the subject of numerous studies due to its potential therapeutic applications. Research has shown that this compound exhibits significant antioxidant and anti-inflammatory properties. These properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. For instance, a study published in the Journal of Medicinal Chemistry in 2020 demonstrated that 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione effectively reduced oxidative stress in cellular models of neurodegenerative diseases.
Beyond its antioxidant and anti-inflammatory activities, 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione has also shown promise as an antimicrobial agent. A study conducted by researchers at the University of California in 2019 found that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial growth.
In addition to its biological activities, 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione has been explored for its potential use in materials science. The compound's unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. A recent study published in the Journal of Materials Chemistry C highlighted the use of 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione-based materials in organic solar cells due to their high charge carrier mobility and stability under various environmental conditions.
The synthesis of 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione involves several well-established organic reactions. One common synthetic route involves the reaction of 4-chloroacetylbenzene with thiourea followed by cyclization and oxidation steps to form the desired product. This synthetic pathway has been optimized to achieve high yields and purity levels suitable for both research and industrial applications.
The physical properties of 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione, such as its melting point (approximately 95°C) and solubility in common organic solvents like methanol and dimethyl sulfoxide (DMSO), make it easy to handle and process in laboratory settings. These properties also facilitate its use in various formulations for pharmaceutical and material science applications.
In conclusion, 2-propyl-2,3-dihydro-1λ6,2-benzothiazole-1,1,3-trione (CAS No. 27148-07-8) is a multifunctional compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable biological activities such as antioxidant and antimicrobial properties. Additionally, its electronic properties make it a promising candidate for use in advanced materials like organic electronics. Ongoing research continues to uncover new aspects of this compound's behavior and potential uses across various scientific disciplines.
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